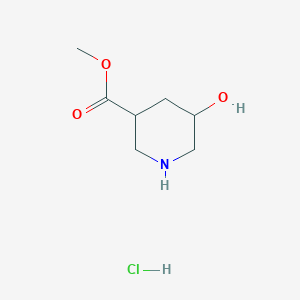

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 5-hydroxypiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHORVNXWLTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-43-3 | |

| Record name | methyl 5-hydroxypiperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with methanol and hydrochloric acid. One common method includes the esterification of 5-hydroxypiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride has the molecular formula and a molecular weight of 159.18 g/mol. It is characterized by its piperidine ring structure, which is crucial for its biological activity.

Medicinal Chemistry

This compound is primarily utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block in the development of drugs targeting neurological disorders, pain management, and other therapeutic areas.

Case Study: Synthesis of Analgesics

Research has demonstrated that derivatives of methyl 5-hydroxypiperidine-3-carboxylate can be synthesized to produce potent analgesics. These compounds exhibit promising efficacy in preclinical models of pain, highlighting the compound's potential in pain management therapies .

Biochemical Research

This compound serves as a non-ionic organic buffering agent in biochemical assays and cell culture applications. It maintains pH stability within the range of 6 to 8.5, which is critical for various biological processes.

Case Study: Cell Culture Optimization

In a study focused on optimizing cell cultures, this compound was employed to buffer media for mammalian cells. The results indicated improved cell viability and metabolic activity compared to standard buffering agents .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Synthesis of analgesics and neurological drugs |

| Biochemical Research | Buffering agent in cell culture |

| Drug Development | Building block for pharmaceutical synthesis |

Mechanism of Action

The mechanism of action of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride

- CAS No.: 1186663-43-3

- Molecular Formula: C₇H₁₄ClNO₃

- Molecular Weight : 195.64 g/mol

- Purity: Not explicitly stated, but storage conditions recommend inert atmosphere and room temperature .

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Structural Features :

- A piperidine ring substituted with a hydroxyl group at position 5 and a methyl ester at position 2.

- The hydrochloride salt enhances stability and solubility in polar solvents.

Comparison with Structural Analogs

Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride

- CAS No.: 1207194-49-7

- Molecular Formula: C₈H₁₆ClNO₃

- Molecular Weight : 209.67 g/mol

- Key Differences :

Methyl 5-Methylpiperidine-3-carboxylate Hydrochloride

- CAS No.: 89895-55-6

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Key Differences: Substituent: Methyl group at position 5 (vs. hydroxyl in the parent compound).

- Applications : Likely serves as a hydrophobic intermediate in organic synthesis.

Methyl 5-(Trifluoromethyl)piperidine-3-carboxylate Hydrochloride

- CAS No.: Not explicitly listed (referenced as a commercial product).

- Molecular Formula: C₈H₁₃ClF₃NO₂ (estimated).

- Key Differences :

- Applications : Used in specialty chemical synthesis, particularly where fluorine incorporation is critical.

Meperidine Hydrochloride (Pethidine)

- CAS No.: 50-13-5

- Molecular Formula: C₁₅H₂₁NO₂·HCl

- Molecular Weight : 283.8 g/mol

- Key Differences: Structure: Contains a phenyl group at position 4 and an ethyl ester, conferring opioid receptor affinity. Pharmacology: A Schedule II opioid analgesic, highlighting how structural modifications (e.g., aromaticity) drastically alter biological activity compared to non-aromatic piperidine derivatives .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Applications |

|---|---|---|---|---|---|---|

| Methyl 5-hydroxypiperidine-3-carboxylate HCl | 1186663-43-3 | C₇H₁₄ClNO₃ | 195.64 | 5-OH, 3-COOCH₃ | Polar solvents | Research intermediate |

| Ethyl 5-hydroxypiperidine-3-carboxylate HCl | 1207194-49-7 | C₈H₁₆ClNO₃ | 209.67 | 5-OH, 3-COOCH₂CH₃ | Water, organics | Synthetic chemistry |

| Methyl 5-methylpiperidine-3-carboxylate HCl | 89895-55-6 | C₈H₁₆ClNO₂ | 193.67 | 5-CH₃, 3-COOCH₃ | Organic solvents | Hydrophobic intermediates |

| Methyl 5-(trifluoromethyl)piperidine-3-carboxylate HCl | N/A | C₈H₁₃ClF₃NO₂ | ~223.6 | 5-CF₃, 3-COOCH₃ | Fluorophilic media | Agrochemicals, pharmaceuticals |

| Meperidine HCl | 50-13-5 | C₁₅H₂₁NO₂·HCl | 283.8 | 4-Ph, 4-COOCH₂CH₃ | Polar solvents | Opioid analgesic |

Key Findings and Implications

Structural Influence on Solubility :

- Hydroxyl and ester groups enhance water solubility (e.g., Ethyl 5-hydroxypiperidine-3-carboxylate HCl) .

- Hydrophobic substituents (e.g., -CF₃, -CH₃) reduce aqueous solubility but improve lipid membrane permeability .

Pharmacological Relevance: Aromatic substitutions (e.g., phenyl in Meperidine) are critical for opioid activity, whereas non-aromatic analogs lack such effects .

Synthetic Challenges :

- Methyl 5-hydroxypiperidine-3-carboxylate HCl is listed as discontinued by CymitQuimica, suggesting synthesis or stability challenges .

Safety Profiles: All compounds require precautions for skin/eye contact and inhalation, but decomposition products vary (e.g., CO, NOx for 3-(2-methylphenoxy)piperidine HCl) .

Biological Activity

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (often referred to as rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate hydrochloride) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and its relevance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 5-position and a carboxylate moiety at the 3-position of the piperidine ring. The hydrochloride form enhances its solubility and stability, making it suitable for various pharmaceutical applications. The molecular formula is C₇H₁₄ClN₁O₃, with a molecular weight of 195.65 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Hydroxyl Group | Located at the 5-position |

| Carboxylate Moiety | Present at the 3-position |

| Stereochemistry | (3R,5R) configuration |

| Solubility | Enhanced by hydrochloride salt form |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of functional groups such as hydroxyl and carboxylate through specific chemical reactions.

- Purification to obtain high yield and purity suitable for biological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in relation to enzyme inhibition and receptor modulation.

The compound's mechanism of action is primarily linked to its ability to interact with specific biological targets, such as enzymes or receptors. The hydroxyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions, influencing target activity.

- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in inflammatory processes, which could be relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases.

- Receptor Modulation : Similar compounds have shown promise in modulating receptors associated with central nervous system disorders.

Case Study: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of piperidine derivatives similar to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl (2S,4S)-4-hydroxyproline | Hydroxyproline analog | Involved in collagen synthesis |

| Methyl (1S,2S)-2-amino-1-cyclopropanecarboxylate | Cyclopropane ring | Potential use in peptide synthesis |

| Ethyl 5-hydroxypiperidine-3-carboxylate | Hydroxypiperidine structure | Investigated as enzyme inhibitors |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of methyl 5-hydroxypiperidine-3-carboxylate hydrochloride?

- Methodology : Focus on esterification and salt formation steps. Use protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl group to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust pH during hydrochloride salt crystallization (optimal pH 3-4) to improve purity .

- Key Parameters : Reaction temperature (40-60°C for esterification), solvent polarity (e.g., ethanol/water mixtures), and stoichiometry of HCl during salt formation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Core Methods :

- NMR : ¹H/¹³C NMR to confirm esterification (δ ~3.7 ppm for methoxy group) and piperidine ring conformation.

- HPLC : Use C18 columns with UV detection (λ = 210-230 nm) and mobile phases like acetonitrile/0.1% trifluoroacetic acid for purity assessment (>95%) .

- Elemental Analysis : Verify chloride content (theoretical ~16.9%) to confirm hydrochloride stoichiometry .

Q. How does storage temperature impact the compound’s stability?

- Stability Protocol : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or degradation of the hydroxyl moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., lactam formation) .

Advanced Research Questions

Q. How can tautomeric equilibria (enol-oxo) in related piperidine derivatives affect spectral data interpretation?

- Resolution Strategy : Use dynamic NMR at variable temperatures (e.g., 25°C to -40°C) to detect tautomeric shifts. X-ray crystallography (via SHELXL ) can resolve tautomeric forms in solid-state structures. Compare computational models (DFT) with experimental data to validate tautomer ratios .

- Case Study : For 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride, tautomerism leads to distinct ¹H NMR splitting patterns; analogous analysis applies here .

Q. What strategies resolve contradictions in purity assessments between HPLC and elemental analysis?

- Root Cause : HPLC may underestimate inorganic impurities (e.g., residual HCl), while elemental analysis detects non-volatile residues. Combine techniques:

- ICP-MS : Quantify trace metal catalysts.

- Karl Fischer Titration : Measure water content (<1% w/w) to rule out hygroscopic interference .

Q. How can impurity profiling during scale-up be systematically addressed?

- Workflow :

Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to identify potential impurities (e.g., de-esterified products).

LC-HRMS : Characterize degradation products (e.g., m/z 209.67 for the free base).

Reference Standards : Use pharmacopeial guidelines (e.g., BP/EP) to quantify impurities like unreacted 5-hydroxypiperidine-3-carboxylic acid (<0.1%) .

Q. What computational models predict the compound’s solubility and bioavailability?

- Approach :

- LogP Calculation : Use Molinspiration or SwissADME to estimate partition coefficients (predicted LogP = -0.3 for methyl ester vs. -1.5 for free acid).

- Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess passive diffusion potential .

Safety and Compliance

Q. What safety protocols are essential for handling this hydrochloride salt?

- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats. Avoid inhalation of aerosols; use fume hoods during weighing .

- Spill Management : Neutralize with sodium bicarbonate, collect waste in sealed containers, and dispose via licensed hazardous waste facilities .

Q. How should researchers mitigate risks associated with hygroscopicity?

- Preventive Measures : Store desiccated at -20°C with silica gel packs. Use anhydrous solvents (e.g., THF) for reactions to avoid hydrolysis .

Data Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.